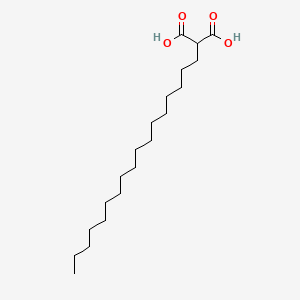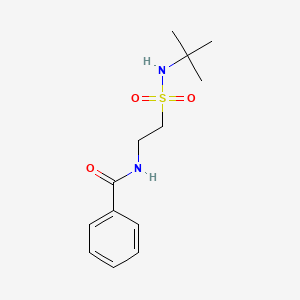
Silane, bis(1,1-dimethylethyl)dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, bis(1,1-dimethylethyl)dimethoxy- is a chemical compound with the molecular formula C10H24O2Si. It is also known by its IUPAC name, Dimethoxy[bis(2-methyl-2-propanyl)]silane. This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, bis(1,1-dimethylethyl)dimethoxy- can be synthesized by reacting silatetraoxane monomer with trimethylhydrosilane in the presence of a reactant . The specific reaction conditions and methods need to be controlled in the laboratory to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Silane, bis(1,1-dimethylethyl)dimethoxy- involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Silane, bis(1,1-dimethylethyl)dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different silicon-oxygen compounds.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with Silane, bis(1,1-dimethylethyl)dimethoxy- include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired products.
Major Products Formed
The major products formed from reactions involving Silane, bis(1,1-dimethylethyl)dimethoxy- include various siloxanes, silanols, and other silicon-containing compounds. These products have applications in different fields, including materials science and organic synthesis.
Scientific Research Applications
Silane, bis(1,1-dimethylethyl)dimethoxy- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: This compound is used in the modification of biomolecules and surfaces for various biological applications.
Mechanism of Action
The mechanism of action of Silane, bis(1,1-dimethylethyl)dimethoxy- involves its ability to form strong covalent bonds with various substrates. The methoxy groups can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form stable silicon-oxygen bonds. This property makes it valuable in surface modification and the development of new materials.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Similar to Silane, bis(1,1-dimethylethyl)dimethoxy-, but with three methoxy groups.
Tetramethoxysilane: Contains four methoxy groups and is used in similar applications.
Dimethyldimethoxysilane: Has two methyl groups and two methoxy groups, used in the synthesis of silicone polymers.
Uniqueness
Silane, bis(1,1-dimethylethyl)dimethoxy- is unique due to its specific structure, which provides distinct reactivity and properties compared to other silanes. Its ability to form stable silicon-oxygen bonds and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
79866-98-1 |
|---|---|
Molecular Formula |
C10H24O2Si |
Molecular Weight |
204.38 g/mol |
IUPAC Name |
ditert-butyl(dimethoxy)silane |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)13(11-7,12-8)10(4,5)6/h1-8H3 |
InChI Key |
OANIYCQMEVXZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



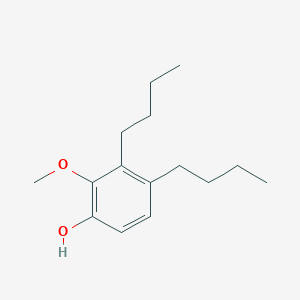
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
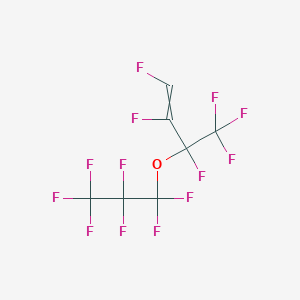
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
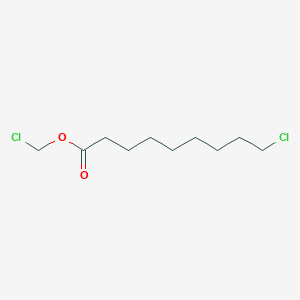

![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
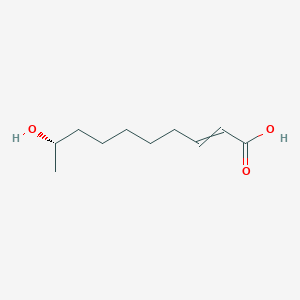

![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)
